molecular formula C27H25N3O3S B13440171 Naltrindole isothiocyanate hydrochloride

Naltrindole isothiocyanate hydrochloride

Cat. No.: B13440171
M. Wt: 471.6 g/mol
InChI Key: STOXPPZNSYPOHZ-BQRPEJFJSA-N
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Description

Naltrindole isothiocyanate is a potent and selective delta opioid receptor antagonist. It is a derivative of naltrindole, which is known for its high affinity and selectivity for delta opioid receptors. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of pain management and addiction treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naltrindole isothiocyanate can be synthesized through a series of chemical reactions starting from naltrindole. The primary synthetic route involves the reaction of naltrindole with thiophosgene or other isothiocyanate-generating reagents under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane .

Industrial Production Methods: Industrial production of naltrindole isothiocyanate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Naltrindole isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Thiourea Derivatives: Formed from substitution reactions.

    Naltrindole and Carbonyl Sulfide: Formed from hydrolysis.

Mechanism of Action

Naltrindole isothiocyanate exerts its effects by selectively binding to delta opioid receptors. This binding inhibits the receptor’s activity, thereby blocking the effects of endogenous and exogenous opioids. The compound’s mechanism involves the disruption of G-protein coupled receptor signaling pathways, leading to reduced pain perception and opioid dependence .

Comparison with Similar Compounds

Uniqueness: Naltrindole isothiocyanate is unique due to its high selectivity for delta opioid receptors and its potential therapeutic applications in pain management and addiction treatment. Unlike other isothiocyanates, it specifically targets opioid receptors, making it a valuable tool in opioid research .

Properties

Molecular Formula

C27H25N3O3S

Molecular Weight

471.6 g/mol

IUPAC Name

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-9-isothiocyanato-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-2,16-diol

InChI

InChI=1S/C27H25N3O3S/c31-19-7-6-15-10-20-27(32)11-17-16-2-1-3-18(28-13-34)22(16)29-23(17)25-26(27,21(15)24(19)33-25)8-9-30(20)12-14-4-5-14/h1-3,6-7,14,20,25,29,31-32H,4-5,8-12H2/t20-,25+,26+,27-/m1/s1

InChI Key

STOXPPZNSYPOHZ-BQRPEJFJSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C(=CC=C8)N=C=S

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C(=CC=C8)N=C=S

Origin of Product

United States

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